molecular formula C21H25FN2O5S2 B2813031 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-18-9

8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2813031
CAS RN: 898408-18-9
M. Wt: 468.56
InChI Key: WGYDWGPBXFGFFV-UHFFFAOYSA-N
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Description

The compound “8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a tosyl group, and a spiro[4.5]decane structure . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core, which is a type of spirocyclic compound. Spirocyclic compounds are characterized by two or more rings that share a single atom, in this case, an oxygen atom . The compound also contains a 4-fluoro-2-methylphenyl sulfonyl group and a tosyl group attached to the spirocyclic core .

Scientific Research Applications

Synthesis and Structure-Activity Relationship

A series of novel derivatives of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has been synthesized to explore their anticonvulsant activities. These studies aim to understand the structure–activity relationship for anticonvulsant efficacy, comparing compounds with variations in chemical structures to identify those with significant protective effects against seizures. This research has highlighted the potential of these compounds in developing new anticonvulsant drugs, indicating the importance of specific structural features for their pharmacological activity (Madaiah et al., 2012).

Fuel Cell Applications

Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, including derivatives of 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, has demonstrated promising applications in fuel cells. These materials exhibit high proton conductivity and mechanical properties, making them suitable for use as proton exchange membranes in fuel cell technologies. The studies emphasize the role of molecular structure in achieving optimal performance, showcasing the potential of these compounds in sustainable energy applications (Bae et al., 2009).

Synthetic Methodologies

A convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents has been developed, promising for producing important biologically active compounds. This research contributes to the field of synthetic organic chemistry by providing a novel pathway for generating spirocyclic compounds, potentially useful in various pharmaceutical applications (Ogurtsov et al., 2020).

Proton Exchange Membranes for Fuel Cells

Investigations into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes have revealed that sulfonated side-chain grafting units containing fluorophenyl groups, similar to 8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, show high proton conductivity. These materials are characterized by their suitability as polyelectrolyte membrane materials for fuel cell applications, highlighting the importance of sulfonation and molecular architecture in achieving high performance (Kim et al., 2008).

Molecular Structure Analysis

The detailed study of the relative configuration of spiro[4.5]decanes, including 1,4-diazaspiro[4.5]decanes and oxazaspiro[4.5]decanes, has provided insights into their stereochemistry through NMR and other spectroscopic methods. This research underscores the complexity of spirocyclic compounds' structural analysis and their relevance in understanding the properties and reactivities of these molecules (Guerrero-Alvarez et al., 2004).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity, and potential applications in various fields. Given its complex structure, it could serve as a useful starting point for the development of new compounds with unique properties .

properties

IUPAC Name

8-(4-fluoro-2-methylphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S2/c1-16-3-6-19(7-4-16)30(25,26)24-13-14-29-21(24)9-11-23(12-10-21)31(27,28)20-8-5-18(22)15-17(20)2/h3-8,15H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYDWGPBXFGFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

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